![molecular formula C15H19N5O B2584713 N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide CAS No. 1311587-44-6](/img/structure/B2584713.png)
N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it could be involved in various chemical reactions and might have specific biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide likely involves multiple steps, including the formation of the cyano and pyridinyl groups. Typical synthetic routes might include:
Formation of the cyano group: This could involve the reaction of an appropriate alkyl halide with a cyanide source under basic conditions.
Formation of the pyridinyl group: This might involve the reaction of a suitable precursor with a nitrile source.
Coupling reactions: The final step could involve coupling the cyano and pyridinyl intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, including the use of catalysts, solvents, and specific reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions might involve the use of reducing agents to form reduced derivatives.
Substitution: The compound could undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could yield reduced derivatives.
Aplicaciones Científicas De Investigación
N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potentially as a probe or tool for studying biological processes.
Medicine: Possible applications in drug discovery or development.
Mecanismo De Acción
The mechanism by which N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, modulating biological pathways, or other mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other cyano and pyridinyl derivatives, such as:
- N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(ethyl)amino]acetamide
- N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(propyl)amino]acetamide
Uniqueness
The uniqueness of N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide might lie in its specific structure, which could confer unique chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11(2)6-13(8-17)19-15(21)10-20(3)14-5-4-12(7-16)9-18-14/h4-5,9,11,13H,6,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVZHNPYAGRKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CN(C)C1=NC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
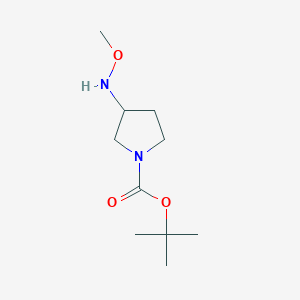
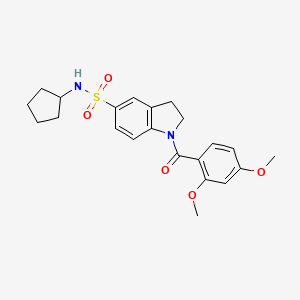
![4-methyl-2-(1H-pyrrol-1-yl)-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2584632.png)
![N-[3-(2,3,3a,4-Tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-5-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2584633.png)
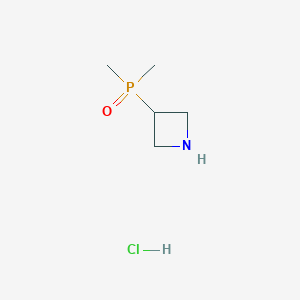
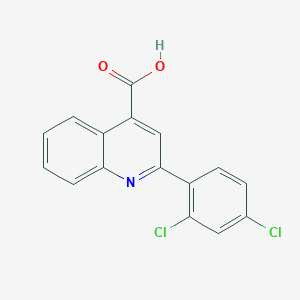
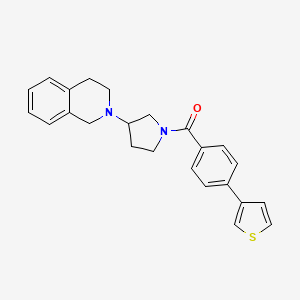
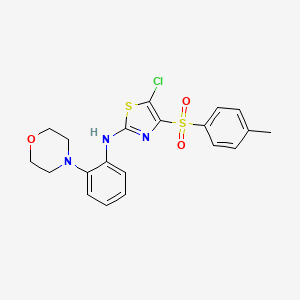
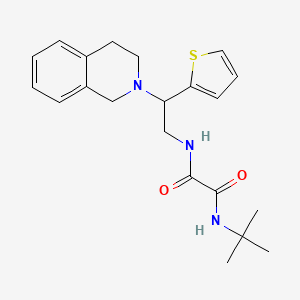
![2-(benzylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B2584647.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone](/img/structure/B2584650.png)

![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2584653.png)
